molecular formula C10H15N3OS B12863680 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione

Cat. No.: B12863680
M. Wt: 225.31 g/mol
InChI Key: IXTDEHNIQKBYNV-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione typically involves the reaction of 4-methyl-1H-pyrazole with morpholine and ethanethione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-pyrazol-3-yl)-methanol
  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide

Uniqueness

2-(4-methyl-1H-pyrazol-3-yl)-1-morpholinoethanethione is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C10H15N3OS/c1-8-7-11-12-9(8)6-10(15)13-2-4-14-5-3-13/h7H,2-6H2,1H3,(H,11,12)

InChI Key

IXTDEHNIQKBYNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)CC(=S)N2CCOCC2

Origin of Product

United States

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